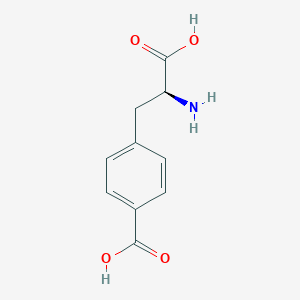

4-Carboxy-L-phenylalanine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-[(2S)-2-amino-2-carboxyethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDGRBPZVQPESQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Role and Significance of 4-Carboxy-L-phenylalanine: A Technical Guide for Researchers

Abstract

4-Carboxy-L-phenylalanine (4-CL-Phe), a synthetic amino acid derivative, is emerging as a valuable tool in biochemical research and drug development. Characterized by an additional carboxyl group on the phenyl ring of L-phenylalanine, this modification imparts unique chemical properties that translate into distinct biological activities. This technical guide provides an in-depth exploration of the synthesis, biological interactions, and experimental methodologies associated with this compound. We will delve into its significant role as a modulator of glutamate signaling through its interaction with metabotropic glutamate receptors and discuss its potential, though less defined, role in tyrosine kinase inhibition. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further investigation and application of this intriguing molecule.

Introduction: Unveiling this compound

This compound is a non-proteinogenic amino acid that has garnered interest for its utility in peptide synthesis and as a structural motif in the design of pharmacologically active agents.[1] Its chemical structure, featuring a carboxylated phenyl ring, distinguishes it from its proteinogenic counterpart, L-phenylalanine, leading to altered solubility, reactivity, and biological target engagement.[1] This guide will elucidate the current understanding of 4-CL-Phe's biological significance, with a primary focus on its well-documented role as a competitive antagonist of group I metabotropic glutamate receptors (mGluRs).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.20 g/mol | [2] |

| CAS Number | 126109-42-0 | [2] |

| Appearance | Off-white powder | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Storage Conditions | 0 - 8 °C | [3] |

Synthesis and Metabolic Fate

Chemical Synthesis

Currently, this compound is primarily produced through chemical synthesis. While a definitive, publicly available, step-by-step protocol for its direct synthesis is not extensively documented in readily accessible literature, its synthesis can be inferred from the preparation of its derivatives used in peptide chemistry. For instance, the synthesis of Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine, a common building block in solid-phase peptide synthesis, necessitates the prior synthesis of the 4-carboxylated phenylalanine core.[4] The general strategy involves the modification of L-phenylalanine or a suitable precursor, where the para-position of the phenyl ring is carboxylated. This often involves protection of the amino and alpha-carboxyl groups, followed by a carboxylation reaction on the aromatic ring, and subsequent deprotection.

A plausible synthetic route, extrapolated from the synthesis of similar compounds like 4-azido-L-phenylalanine, would involve the protection of the amino and carboxylic acid functionalities of L-phenylalanine, followed by a regioselective functionalization of the phenyl ring at the para position, and finally deprotection.[5]

Metabolic Fate

The metabolic fate of exogenously administered this compound in biological systems is not well-characterized in the current scientific literature. As a synthetic amino acid, it is not expected to be a substrate for the enzymes involved in the canonical phenylalanine metabolic pathways, such as phenylalanine hydroxylase.[6][7] The degradation of L-phenylalanine in mammals primarily proceeds through its conversion to L-tyrosine.[6] In some bacteria, anaerobic degradation of phenylalanine to benzoyl-CoA has been observed.[8] Given the structural alteration in 4-CL-Phe, it is likely to be resistant to these enzymatic processes. Further research is required to determine its metabolic stability, potential for bioaccumulation, and routes of excretion.

Biological Activity and Significance

The primary biological significance of this compound and its close structural analog, (S)-4-carboxyphenylglycine, lies in their ability to act as competitive antagonists at group I metabotropic glutamate receptors (mGluRs).[9][10]

Antagonism of Group I Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. Group I mGluRs, which include mGluR1 and mGluR5, are typically located postsynaptically and are coupled to Gq/11 proteins.[11] Their activation by glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][12] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][12] This signaling cascade is pivotal in various physiological processes, including learning, memory, and synaptic plasticity.

(S)-4-carboxyphenylglycine has been shown to competitively inhibit glutamate-induced activation of mGluR1α and mGluR5a.[9][13] This antagonism can dampen the downstream signaling events, making these compounds valuable tools for studying the physiological roles of group I mGluRs and as potential therapeutic agents for conditions associated with excessive glutamate signaling, such as epilepsy and neurodegenerative diseases.

Table 2: Antagonist Activity of (S)-4-Carboxyphenylglycine at Group I mGluRs

| Receptor Subtype | Agonist | Assay | Antagonist Potency | Reference |

| mGluR1α | Quisqualate | PI Hydrolysis | IC₅₀: 19-50 µM | [13] |

| mGluR1α | L-glutamate | Ca²⁺ Mobilization | K_B_: 163 ± 43 µM | [9] |

| mGluR5a | Quisqualate | PI Hydrolysis | IC₅₀: 53-280 µM | [13] |

| mGluR5a | L-glutamate | Ca²⁺ Mobilization | No significant shift | [9] |

Note: Data is for (S)-4-carboxyphenylglycine, a close structural analog of this compound.

Potential Role in Tyrosine Kinase Inhibition

Some commercial suppliers of this compound mention its potential as a tyrosine kinase inhibitor. However, a thorough review of the peer-reviewed scientific literature did not yield specific data, such as IC₅₀ values or identification of specific tyrosine kinase targets for this compound. Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in diseases like cancer.[14] The development of tyrosine kinase inhibitors is a major focus of modern drug discovery.[15] While the structural similarity of 4-CL-Phe to tyrosine might suggest a potential for interaction with the ATP-binding site or substrate-binding site of some kinases, this remains speculative without direct experimental evidence. Further research is needed to validate this potential biological activity.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in biological matrices. Optimization of chromatographic conditions may be required for specific applications.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a polar molecule, can be retained and separated from other components in a biological sample using a suitable mobile phase and a C18 column. Detection is typically achieved using a UV detector.[16][17]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound standard

-

Biological sample (e.g., plasma, cell lysate)

-

Protein precipitation agent (e.g., acetonitrile, methanol)

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of base to aid dissolution). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: a. Thaw the biological sample on ice. b. Precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of the sample. c. Vortex vigorously and incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the supernatant and filter through a 0.22 µm syringe filter.

-

HPLC Analysis: a. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B). b. Inject the prepared standard or sample. c. Elute the compounds using a gradient (e.g., 5% to 50% B over 20 minutes). d. Monitor the absorbance at a suitable wavelength (e.g., 210 nm or 254 nm).

-

Data Analysis: a. Identify the peak corresponding to this compound based on the retention time of the standard. b. Generate a calibration curve by plotting the peak area of the standards against their concentrations. c. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

In Vitro Assay for mGluR Antagonist Activity: Phosphoinositide Hydrolysis Assay

This protocol describes a method to assess the antagonist activity of this compound at group I mGluRs by measuring the accumulation of inositol phosphates.[13][18]

Principle: Activation of Gq-coupled receptors like mGluR1 and mGluR5 leads to the hydrolysis of PIP₂ and the production of inositol phosphates (IPs). The antagonist activity of a compound can be quantified by its ability to inhibit agonist-stimulated IP accumulation.

Materials:

-

Cell line expressing the mGluR of interest (e.g., HEK293 cells transfected with mGluR1α or mGluR5a)

-

Cell culture medium and reagents

-

[³H]myo-inositol

-

Agonist (e.g., glutamate, quisqualate)

-

This compound

-

Assay buffer (e.g., HEPES-buffered saline)

-

Lithium chloride (LiCl)

-

Dowex AG1-X8 resin

-

Scintillation counter and cocktail

Procedure:

-

Cell Culture and Labeling: a. Plate the cells in 24-well plates. b. Label the cells by incubating them with [³H]myo-inositol in inositol-free medium for 24-48 hours.

-

Antagonist and Agonist Treatment: a. Wash the cells with assay buffer. b. Pre-incubate the cells with different concentrations of this compound for 15-30 minutes in assay buffer containing LiCl (to inhibit inositol monophosphatase). c. Add the agonist at a concentration that gives a submaximal response (e.g., EC₈₀). d. Incubate for 30-60 minutes at 37°C.

-

Extraction of Inositol Phosphates: a. Terminate the reaction by adding a cold stop solution (e.g., perchloric acid). b. Neutralize the samples. c. Apply the samples to Dowex AG1-X8 columns.

-

Quantification: a. Wash the columns to remove free [³H]myo-inositol. b. Elute the total [³H]inositol phosphates with a high salt buffer. c. Measure the radioactivity of the eluates using a scintillation counter.

-

Data Analysis: a. Plot the percentage inhibition of the agonist response against the concentration of this compound. b. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This compound is a synthetic amino acid with significant potential in biomedical research. Its established role as a competitive antagonist of group I metabotropic glutamate receptors makes it a valuable pharmacological tool for dissecting the complexities of glutamate signaling in the central nervous system. The potential for this molecule and its derivatives to be developed into therapeutics for neurological disorders characterized by glutamatergic dysregulation warrants further investigation.

Key areas for future research include:

-

Elucidation of its metabolic fate: Understanding the in vivo stability and clearance of this compound is crucial for its development as a therapeutic agent.

-

Validation of tyrosine kinase inhibition: Rigorous experimental studies are needed to confirm or refute the claims of its tyrosine kinase inhibitory activity and to identify any specific kinase targets.

-

In vivo efficacy studies: Preclinical studies in animal models of relevant diseases are necessary to evaluate the therapeutic potential of this compound.

-

Structure-activity relationship studies: The synthesis and evaluation of analogs of this compound could lead to the development of more potent and selective modulators of its biological targets.

This guide provides a solid foundation for researchers interested in exploring the biological role and significance of this compound. As research in this area continues, we can expect to gain a deeper understanding of this molecule's therapeutic and scientific utility.

References

-

Chem-Impex. This compound. [Link]

-

PubChem. This compound. [Link]

-

Doherty, A. J., Palmer, M. J., Henley, J. M., Collingridge, G. L., & Jane, D. E. (1999). Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. British Journal of Pharmacology, 126(1), 205–213. [Link]

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]

-

Jarvis, T. C., & Miller, B. L. (2019). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Tetrahedron letters, 60(15), 1083–1086. [Link]

-

Chem-Impex. Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine. [Link]

-

Riedel, G., Platt, B., & Micheau, J. (2003). Glutamate receptor function in learning and memory. Behavioural brain research, 140(1-2), 1–47. [Link]

-

MEDIAGRAPH. HPLC for confirmatory diagnosis and biochemical monitoring of Cuban patients with hyperphenylalaninemias. [Link]

-

Kingston, A. E., O'Neill, M. J., Bond, A., & Ornstein, P. L. (1995). Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. Neuropharmacology, 34(8), 887–894. [Link]

-

Atherton, N. D., & Green, A. (1988). HPLC measurement of phenylalanine in plasma. Clinical chemistry, 34(11), 2241–2244. [Link]

-

O'Leary, D. M., & O'Connor, J. J. (2000). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British journal of pharmacology, 131(7), 1429–1437. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1501862, this compound. [Link]

-

PubChem. L-phenylalanine degradation I (aerobic). [Link]

-

PubChem. L-phenylalanine degradation IV (mammalian, via side chain). [Link]

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews. Cancer, 9(1), 28–39. [Link]

-

Holland, S. J., & Pan, A. (2004). Strategies to Inhibit Tyrosine Kinases. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

-

Schneider, S., & Heider, J. (1997). Anaerobic metabolism of L-phenylalanine via benzoyl-CoA in the denitrifying bacterium Thauera aromatica. Archives of microbiology, 168(4), 311–318. [Link]

Sources

- 1. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

- 2. This compound | C10H11NO4 | CID 1501862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-phenylalanine degradation I (aerobic) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Anaerobic metabolism of L-phenylalanine via benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis of phenylalanine, tyrosine, 3-(3-carbocyphenyl) alanine and 3-(3-carbocy-4-hydroxyphenyl) alanine in higher plants. Examples of the transformation possibilities for chorismic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

Expanding the Proteome: A Technical Guide to the Discovery and Application of Unnatural Amino Acids

Abstract

The dogma of a 20-amino-acid proteome has been elegantly expanded through the development of techniques to incorporate unnatural amino acids (uAAs) into proteins. This guide provides a comprehensive technical overview of the discovery, history, and core methodologies that have enabled the site-specific incorporation of uAAs with novel chemical functionalities. We delve into the foundational principles of genetic code expansion, detailing the evolution and implementation of orthogonal translation systems. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights and detailed protocols for the application of this transformative technology. We will explore the causality behind experimental choices, present quantitative data for comparative analysis, and visualize complex biological workflows to empower the next generation of protein engineers and drug developers.

Introduction: Beyond the Canonical 20

For decades, the synthesis of proteins was understood to be limited to a canonical set of 20 amino acids. However, the desire to install novel chemical functionalities—such as fluorescent probes, photocrosslinkers, and post-translational modifications—into proteins at specific sites fueled a revolution in chemical biology.[1][2] The ability to move beyond nature's toolkit and introduce "unnatural" amino acids with bespoke properties has opened unprecedented avenues for understanding and engineering biological systems.[3][4] This guide will navigate the historical milestones, from early in vitro methods to the sophisticated in vivo systems used today, and provide a technical framework for their successful implementation.

The core challenge in expanding the genetic code lies in creating a new, independent channel for information flow from DNA to protein, one that does not interfere with the endogenous cellular machinery. This was achieved through the development of "orthogonal" translational components: an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that function independently of their host counterparts.[5] This orthogonal pair is engineered to recognize a unique codon, typically a "blank" stop codon, and charge the tRNA with a desired uAA, thereby directing its incorporation into a growing polypeptide chain.

Historical Perspective: From Chemical Synthesis to Genetic Encoding

The journey to genetically encoding uAAs was a stepwise progression, building upon foundational discoveries in molecular biology and chemistry.

Early Inroads: Chemical Acylation and In Vitro Systems

The concept of incorporating amino acid analogs into proteins predates the sophisticated genetic methods used today. Early experiments in the 1970s and 1980s relied on the chemical aminoacylation of tRNAs.[1] In this approach, a suppressor tRNA, engineered to recognize a stop codon, was chemically charged with a uAA in vitro. This charged tRNA was then introduced into a cell-free protein synthesis system or injected into cells like Xenopus oocytes along with an mRNA containing a corresponding stop codon at the desired site of incorporation.[6][7] While groundbreaking, these methods were laborious and yielded only small amounts of the modified protein.

The Dawn of In Vivo Incorporation: The Rise of Orthogonal Systems

A paradigm shift occurred in the late 1980s and early 2000s with the pioneering work of Peter G. Schultz and his colleagues.[3][8] They developed a general method for the site-specific incorporation of uAAs into proteins in vivo in E. coli.[8] This breakthrough was enabled by the creation of the first orthogonal aaRS/tRNA pair, derived from the archaeon Methanocaldococcus jannaschii.[5] This system utilized the amber stop codon (UAG) as the unique codon to encode the uAA.[9]

The key innovation was the directed evolution of the M. jannaschii tyrosyl-tRNA synthetase (TyrRS) to recognize a desired uAA instead of its natural substrate, tyrosine. Concurrently, the corresponding tRNA was mutated to recognize the UAG codon. This engineered orthogonal pair could then be introduced into E. coli, and when the specific uAA was supplied in the growth medium, it would be incorporated at any position in a target protein encoded by a UAG codon.[5]

Core Methodology: The Orthogonal Translation System

The successful incorporation of a uAA at a specific site in a protein relies on the coordinated action of three key components: an orthogonal tRNA, an orthogonal aminoacyl-tRNA synthetase, and a unique codon.

The Orthogonal tRNA (o-tRNA)

The o-tRNA must be a substrate for its cognate orthogonal synthetase but not for any of the host cell's endogenous synthetases. This prevents the mis-incorporation of natural amino acids at the target codon. The anticodon of the o-tRNA is mutated to recognize a nonsense codon, most commonly the amber stop codon (UAG), which is the least frequently used stop codon in many organisms.[9][10]

The Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS)

The o-aaRS is the linchpin of the system. It must specifically recognize and aminoacylate the o-tRNA with the desired uAA, while not recognizing any of the host cell's endogenous tRNAs. The specificity of the o-aaRS is often engineered through directed evolution, a process of iterative mutation and selection.

The Unique Codon

A codon that is not assigned to a canonical amino acid is required to specify the uAA. The amber stop codon (UAG) is the most widely used due to its low natural abundance and the availability of well-characterized suppressor tRNAs.[9] Other stop codons (UAA, UGA) and even quadruplet codons have also been utilized to expand the genetic code further, allowing for the simultaneous incorporation of multiple different uAAs.[11][12]

Experimental Workflow: A Step-by-Step Guide

The following section provides a generalized, step-by-step protocol for the site-specific incorporation of a uAA into a target protein in E. coli using the amber suppression method.

Plasmid Construction

-

Mutagenesis of the Target Gene: Introduce an amber (TAG) codon at the desired site of uAA incorporation in your gene of interest using site-directed mutagenesis. This is typically done on an expression plasmid.

-

Orthogonal Pair Plasmid: Obtain or construct a second plasmid that expresses the orthogonal tRNA and the engineered aminoacyl-tRNA synthetase specific for your chosen uAA. For E. coli, plasmids like pEVOL are commonly used.

Transformation and Expression

-

Co-transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with both the plasmid containing your target gene with the TAG codon and the plasmid encoding the orthogonal pair.

-

Selection: Plate the transformed cells on agar plates containing the appropriate antibiotics for both plasmids.

-

Starter Culture: Inoculate a single colony into a small volume of liquid medium with antibiotics and grow overnight.

-

Expression Culture: The following day, inoculate a larger volume of expression medium containing the antibiotics and the desired unnatural amino acid at a final concentration typically ranging from 1-10 mM.

-

Induction: Grow the culture to a mid-log phase (OD600 of 0.6-0.8) and then induce protein expression with the appropriate inducer (e.g., IPTG for lac-based promoters). Also, induce the expression of the orthogonal pair, often with arabinose.

-

Harvesting: Continue to grow the culture overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and yield. Harvest the cells by centrifugation.

Protein Purification and Verification

-

Purification: Purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Verification of Incorporation: Confirm the successful incorporation of the uAA using techniques such as:

-

Mass Spectrometry (MS): The most definitive method to confirm the mass of the protein, which will be altered by the presence of the uAA.

-

Western Blotting: If the uAA contains a unique chemical handle (e.g., an azide or alkyne), it can be specifically labeled with a reporter molecule (e.g., a fluorophore) via click chemistry, and the labeled protein can be detected by western blot.[13]

-

Functional Assays: If the uAA is designed to alter the protein's function, a functional assay can provide indirect evidence of its incorporation.

-

Diagram: Workflow for Unnatural Amino Acid Incorporation in E. coli

Caption: A generalized workflow for the site-specific incorporation of an unnatural amino acid in E. coli.

Evolving Orthogonality: The Power of Directed Evolution

The ability to create new orthogonal aaRS/tRNA pairs with desired specificities is central to expanding the repertoire of uAAs. Directed evolution is the primary tool used for this purpose. The process involves generating a large library of mutant synthetases and then applying a selection pressure to identify variants that can charge the orthogonal tRNA with the desired uAA.

A common strategy involves a dual-selection system in E. coli:

-

Positive Selection: Cells are engineered to require the incorporation of the uAA for survival. This is often achieved by placing an amber codon in a gene encoding an essential enzyme or an antibiotic resistance gene. Only cells with a functional o-aaRS that can incorporate the uAA will survive.[1]

-

Negative Selection: To ensure that the evolved synthetase does not recognize any of the 20 natural amino acids, a negative selection is performed in the absence of the uAA. In this step, the amber codon is placed in a gene encoding a toxic protein (e.g., barnase). If the synthetase incorporates a natural amino acid, the toxic protein will be produced, leading to cell death.[1]

This iterative process of positive and negative selection allows for the isolation of highly specific and efficient orthogonal synthetases for a wide range of unnatural amino acids.[14]

Diagram: Directed Evolution of an Orthogonal Aminoacyl-tRNA Synthetase

Caption: A schematic of the directed evolution process for generating an orthogonal aminoacyl-tRNA synthetase.

Quantitative Comparison of Incorporation Methods

The efficiency of uAA incorporation can vary depending on the specific uAA, the orthogonal pair used, the expression host, and the location of the incorporation site within the protein. The following table provides a qualitative comparison of different methods.

| Method | Host System | Typical Efficiency | Advantages | Disadvantages |

| Chemical Acylation & In Vitro Translation | Cell-free | Low to Moderate | Broad uAA scope, rapid | Low protein yield, laborious |

| Amber Suppression (in vivo) | E. coli | Moderate to High | High protein yield, scalable | Competition with release factor 1, potential for truncation |

| Amber Suppression (in vivo) | Mammalian Cells | Low to Moderate | Biologically relevant system | Lower efficiency than E. coli, delivery of components can be challenging[15][16] |

| Frameshift Suppression | In vitro / Xenopus oocytes | Low to Moderate | Allows for incorporation of multiple, different uAAs | Generally lower efficiency than amber suppression, can be context-dependent[12] |

Note: Efficiency is highly dependent on the specific experimental setup. For instance, optimizing tRNA expression and engineering release factor 1 can significantly improve incorporation efficiency in mammalian cells.[15]

Applications in Drug Discovery and Research

The ability to incorporate uAAs has had a profound impact on both basic research and therapeutic development.

Probing Protein Structure and Function

-

Fluorescent Probes: Incorporation of fluorescent uAAs allows for the site-specific labeling of proteins to study their localization, dynamics, and interactions in living cells.[17]

-

Photo-crosslinkers: uAAs containing photo-activatable crosslinking groups can be used to map protein-protein interactions in their native cellular environment.

-

Biophysical Probes: uAAs containing NMR-active isotopes or infrared probes provide powerful tools for studying protein structure and dynamics with high resolution.

Engineering Novel Therapeutics

-

Antibody-Drug Conjugates (ADCs): Site-specific incorporation of uAAs with bio-orthogonal handles allows for the precise attachment of cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs with improved therapeutic indices.[9]

-

Enhanced Protein Stability and Activity: The introduction of uAAs can be used to enhance the stability, activity, and pharmacokinetic properties of therapeutic proteins.[3]

-

Novel Peptide and Protein Drugs: The expanded chemical diversity offered by uAAs enables the design of novel peptide and protein-based drugs with enhanced properties.[10][18]

The following table highlights some examples of unnatural amino acids and their applications.

| Unnatural Amino Acid | Key Functionality | Application Example |

| p-Azidophenylalanine (pAzF) | Azide group for click chemistry | Site-specific protein labeling, ADC development[13] |

| p-Benzoylphenylalanine (pBpa) | Photo-crosslinker | Mapping protein-protein interactions[6] |

| O-Phosphoserine | Post-translational modification | Studying protein phosphorylation and signaling |

| N-acetyllysine | Post-translational modification | Investigating the role of lysine acetylation |

| Fluorescent Amino Acids | Intrinsic fluorescence | Probing protein conformation and dynamics[17] |

Future Outlook

The field of unnatural amino acid incorporation continues to evolve rapidly. Current research is focused on several key areas:

-

Expanding the Genetic Code: Development of new orthogonal pairs and unique codons to allow for the incorporation of multiple, distinct uAAs into a single protein.

-

Improving Incorporation Efficiency: Engineering more efficient orthogonal systems and host strains to increase the yield of proteins containing uAAs.[9]

-

Genome Recoding: Engineering organisms with entirely new genetic codes, where codons are reassigned to new amino acids.

-

Novel Chemistries: Designing and synthesizing uAAs with novel and diverse chemical functionalities to further expand the capabilities of protein engineering.

Conclusion

The discovery and implementation of methods to incorporate unnatural amino acids have fundamentally changed our ability to study and manipulate proteins. This technical guide has provided an in-depth overview of the history, core principles, and practical methodologies of this powerful technology. From its early beginnings in cell-free systems to the sophisticated in vivo genetic code expansion techniques of today, the field continues to push the boundaries of what is possible in protein science. For researchers, scientists, and drug development professionals, the ability to precisely install novel chemical functionalities into proteins offers a versatile and powerful toolkit to address fundamental biological questions and to engineer the next generation of therapeutics.

References

-

Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. (n.d.). PubMed. [Link]

-

Classic method for evolving orthogonal aminoacyl-tRNA- synthetases and... (n.d.). ResearchGate. [Link]

-

Protein engineering with unnatural amino acids. (n.d.). PubMed. [Link]

-

Site-specific incorporation of unnatural amino acids into proteins in mammalian cells. (n.d.). PubMed. [Link]

-

Reprogramming natural proteins using unnatural amino acids. (2021, November 26). RSC Publishing. [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PubMed Central. [Link]

-

Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (n.d.). Nature. [Link]

-

Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019, May 29). Frontiers. [Link]

-

Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. (n.d.). UCLA. [Link]

-

Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. (2025, August 6). ResearchGate. [Link]

-

An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. (n.d.). NIH. [Link]

-

Continuous directed evolution of aminoacyl-tRNA synthetases. (n.d.). PubMed Central. [Link]

-

Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (n.d.). NIH. [Link]

-

Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. (n.d.). MDPI. [Link]

-

Efficient Multisite Unnatural Amino Acid Incorporation in Mammalian Cells via Optimized Pyrrolysyl tRNA Synthetase/tRNA Expression and Engineered eRF1. (2014, October 28). Journal of the American Chemical Society. [Link]

-

Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. (n.d.). Springer Nature Experiments. [Link]

-

Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. (n.d.). PUREfrex. [Link]

-

In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. (n.d.). NIH. [Link]

-

In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. (n.d.). PubMed Central. [Link]

-

Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. (2014, April 1). PubMed Central. [Link]

-

Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. (n.d.). Oxford Academic. [Link]

-

All About Amino Acids. (n.d.). JPT Peptide Technologies. [Link]

-

In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. (n.d.). PNAS. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protein engineering with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 4. jpt.com [jpt.com]

- 5. mdpi.com [mdpi.com]

- 6. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 14. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biosynth.com [biosynth.com]

An In-depth Technical Guide: 4-Carboxy-L-phenylalanine as a Building Block in Peptide Synthesis

Introduction: Expanding the Peptidic Toolbox with 4-Carboxy-L-phenylalanine

In the landscape of peptide science and drug development, the incorporation of non-canonical amino acids (NCAAs) is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics.[1] Among these, this compound (L-4-Cph), an L-phenylalanine derivative featuring a carboxylic acid group at the para position of the phenyl ring, has emerged as a uniquely versatile building block.[2][3] Its structure introduces a third carboxylic acid functionality, opening new avenues for protein engineering, bioconjugation, and the design of novel peptide structures.[2][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals on the effective incorporation of L-4-Cph into synthetic peptides. We will delve into the primary challenge of its trifunctional nature, explore orthogonal protection strategies, detail robust coupling methodologies, and present protocols for its successful application in Solid-Phase Peptide Synthesis (SPPS).

Caption: Chemical structure of this compound highlighting its three functional groups.

The Core Challenge: The Imperative of Orthogonal Protection

The central difficulty in utilizing L-4-Cph lies in its three reactive functional groups: the α-amino group, the α-carboxyl group, and the side-chain (γ-carboxyl) group. In peptide synthesis, which proceeds by the sequential formation of amide bonds, unprotected side chains can lead to undesirable side reactions, such as chain branching or incorrect peptide bond formation.[5][6] Therefore, a robust protection strategy is paramount.

The chosen strategy must be "orthogonal," meaning that each protecting group can be removed under specific conditions that do not affect the other protecting groups or the linkage of the peptide to the solid support.[7][8] The two dominant SPPS strategies, Fmoc/tBu and Boc/Bzl, provide the framework for this orthogonality.[9]

-

Fmoc/tBu Strategy: Uses a base-labile Fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (like tert-Butyl, tBu) for side-chain protection.[6][9]

-

Boc/Bzl Strategy: Employs an acid-labile tert-Butoxycarbonyl (Boc) group for Nα-protection and groups that are cleaved by strong acids like hydrogen fluoride (HF) for side-chain protection.[9][10]

For L-4-Cph, the key is selecting a protecting group for the side-chain carboxyl that is compatible with the chosen Nα-protection strategy.

Side-Chain Protection Strategies for L-4-Cph

The choice of the side-chain carboxyl protecting group dictates the synthetic possibilities, enabling either global deprotection at the end of the synthesis or selective deprotection for on-resin modifications.

| Protecting Group | Structure | Removal Conditions | Orthogonality | Key Advantages & Considerations |

| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (e.g., >90% TFA).[5] | Fmoc/tBu Compatible. Orthogonal to the base-labile Fmoc group. | Standard & Robust: Commercially available as Fmoc-L-Phe(4-COOtBu)-OH.[4] Ideal for routine synthesis where the side chain is deprotected during final cleavage. |

| Benzyl (Bzl) | -CH₂-Ph | Catalytic Hydrogenolysis (H₂/Pd).[8][11] | Fully Orthogonal. Stable to both the base (for Fmoc removal) and TFA (for tBu removal). | Versatile: Allows for selective deprotection on-resin. Useful for solution-phase synthesis. Requires an additional deprotection step. |

| Allyl (Alloc) | -CH₂-CH=CH₂ | Palladium catalyst (e.g., Pd(PPh₃)₄).[5][9] | Fully Orthogonal. Stable to both base and TFA. | Mild Deprotection: Removal conditions are very mild and do not affect other protecting groups. Excellent for complex peptides or on-resin modifications. |

| Dmab Ester | See Ref | 2% Hydrazine in DMF. | Quasi-Orthogonal. Hydrazine can also cleave Fmoc groups, so N-terminus must be Boc-protected prior to Dmab removal. | Selective Cleavage: Useful for specific on-resin cyclization or modification strategies where N-terminal Fmoc protection is no longer needed. |

| Photolabile | e.g., Npb-ester | UV Light (e.g., 365 nm).[12] | Fully Orthogonal. Stable to most chemical reagents used in SPPS. | Clean Deprotection: Cleavage is triggered by light, avoiding chemical reagents. Ideal for sensitive sequences or spatially controlled modifications. |

Incorporation into Peptides: Coupling Reactions and Protocols

Once appropriately protected, for example as Fmoc-L-Phe(4-COOtBu)-OH, the amino acid is ready for incorporation via SPPS. The formation of the peptide bond requires the activation of the free α-carboxyl group of the incoming amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[9][13]

The choice of coupling reagent is critical for ensuring a high-yield, epimerization-free reaction.[9] While L-4-Cph is not typically considered a highly sterically hindered amino acid, the use of efficient modern coupling reagents is always recommended to overcome potential challenges like peptide aggregation.[14]

Caption: General workflow for SPPS incorporating L-4-Cph, showing both standard and orthogonal routes.

Protocol: Final Cleavage and Global Deprotection

This protocol is for a peptide synthesized using the standard Fmoc/tBu strategy, where the L-4-Cph side chain is protected with a tBu group.

1. Resin Preparation:

-

After the final Fmoc deprotection and washing, perform a final wash with Dichloromethane (DCM) (3 x 1 min).

-

Dry the peptide-resin thoroughly under high vacuum for at least 1 hour. [15] 2. Cleavage Cocktail Preparation:

-

Prepare a fresh cleavage cocktail. A standard "Reagent R" cocktail is effective:

-

Trifluoroacetic Acid (TFA): 90% (v/v) - The strong acid for cleavage.

-

Thioanisole: 5% (v/v) - Scavenger for benzyl-type protecting groups.

-

Ethanedithiol (EDT): 3% (v/v) - Scavenger for trityl groups.

-

Anisole: 2% (v/v) - Scavenger for t-butyl cations to prevent re-attachment to sensitive residues like Trp and Met. [16] * Causality: Scavengers are critical to capture the highly reactive cationic species generated during the cleavage of tBu and other protecting groups, preventing them from modifying the final peptide. [16] 3. Cleavage Reaction:

-

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Agitate gently at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin twice with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume (10-fold excess) of cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

5. Purification and Characterization:

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [14] * Characterize the final product by Mass Spectrometry and other relevant analytical techniques to confirm its identity and purity. [17]

Conclusion

This compound is a powerful building block that significantly enhances the chemical diversity accessible to peptide chemists. While its trifunctional nature presents a distinct challenge, this is readily overcome through the rational application of orthogonal protecting group strategies. By selecting the appropriate side-chain protection—whether a standard tBu group for routine synthesis or a fully orthogonal group like Alloc for advanced applications—researchers can reliably incorporate L-4-Cph. Combined with modern, high-efficiency coupling reagents and validated cleavage protocols, the synthesis of peptides containing this unique amino acid can be achieved with high fidelity, paving the way for the next generation of sophisticated peptide therapeutics and research tools.

References

-

Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio. [Link]

-

Peptide synthesis. Wikipedia. [Link]

-

Minimal Protection Strategies for SPPS. DriveHQ. [Link]

-

Peptide synthesis: Protecting groups for amine and carboxyl functionality. (2020). NPTEL IIT Kharagpur via YouTube. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

-

Kaneko, T., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry. [Link]

-

Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]

-

Synthesis of Peptides. Thieme Chemistry. [Link]

-

Cruz, L. J., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

-

5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biomatik. [Link]

-

New pharmaceutical building block could accelerate drug development. (2016). EurekAlert!. [Link]

-

Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

-

This compound. PubChem, NIH. [Link]

-

Iraj, D., et al. (2017). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research. [Link]

-

All About Amino Acids. JPT Peptide Technologies. [Link]

-

Salvadori, S., et al. (2004). (4-Carboxamido)phenylalanine is a surrogate for tyrosine in opioid receptor peptide ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Shavkunov, A. S., et al. (2013). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. ACS Chemical Biology. [Link]

-

Gentile, F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal. [Link]

-

What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022). Biomatik. [Link]

-

4-Carboxymethylphenylalanine. PubChem, NIH. [Link]

-

Gáspári, Z., & Vágvölgyi, M. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

-

Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

-

Peptide Hand Synthesis Part 3: Deprotection. (2022). GoldBio, Inc. via YouTube. [Link]

-

Fang, G., et al. (2000). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. ResearchGate. [Link]

-

D’Souza, D. M., & Müller, T. J. J. (2007). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H11NO4 | CID 1501862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. mdpi.com [mdpi.com]

- 13. people.uniurb.it [people.uniurb.it]

- 14. blog.mblintl.com [blog.mblintl.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. drivehq.com [drivehq.com]

- 17. biopharmaspec.com [biopharmaspec.com]

Methodological & Application

Application Notes & Protocols: Leveraging 4-Carboxy-L-phenylalanine for Site-Specific Bioconjugation via Click Chemistry

Introduction

The field of bioconjugation has been revolutionized by the advent of "click chemistry," a suite of reactions that are rapid, specific, and high-yielding.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have become indispensable tools for researchers in drug development, proteomics, and materials science.[2][3] A primary challenge in their application is the precise installation of the necessary azide or alkyne functional groups onto biomolecules.

This guide details the strategic use of 4-Carboxy-L-phenylalanine, a non-canonical amino acid, as a versatile and powerful platform for introducing clickable functionalities into peptides and proteins.[4] Unlike the direct incorporation of pre-functionalized amino acids (e.g., p-azido-L-phenylalanine), this methodology leverages the unique, chemically orthogonal para-carboxyl group as a handle for post-synthetic modification. This two-step approach provides exceptional flexibility, allowing a single peptide precursor to be derivatized with either an azide or an alkyne, thereby broadening its utility in downstream applications.

The Strategic Advantage: Why Utilize this compound?

The decision to use this compound is rooted in the principles of synthetic flexibility and chemical orthogonality. While direct incorporation of amino acids already bearing an azide or alkyne is effective, the post-synthetic modification strategy offers distinct advantages.

-

Chemical Orthogonality : During standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the side-chain carboxyl group of this compound is typically protected with an acid-labile group (e.g., t-butyl ester). This protecting group is removed during the final cleavage from the resin, revealing a unique chemical handle that is not present in any of the 20 canonical amino acids. This ensures that subsequent modifications are exclusively directed to this specific site.

-

Unparalleled Versatility : A single peptide synthesized with a this compound residue is a universal precursor. The exposed carboxylic acid can be activated and coupled to a variety of nucleophiles. By reacting it with an amine-containing alkyne or an amine-containing azide, the same peptide sequence can be prepared for different click chemistry partners. This modularity is highly efficient for screening studies and the development of diverse bioconjugates.

-

Preservation of Sensitive Moieties : Azides and alkynes, particularly strained alkynes, can be sensitive to the repeated chemical treatments involved in SPPS. By introducing the clickable handle in the final step, potential degradation is avoided, leading to a cleaner final product with higher integrity.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation Efficiency of 4-Carboxy-L-phenylalanine

Welcome to the technical support center for the site-specific incorporation of 4-Carboxy-L-phenylalanine (pCMF). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of incorporating this non-canonical amino acid (ncAA) into proteins. Here, we provide in-depth, experience-driven advice to enhance your experimental success.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, offering step-by-step solutions grounded in the principles of molecular biology and protein engineering.

Question 1: I am observing very low or no expression of my target protein after inducing the expression of the orthogonal translation system and supplementing with pCMF. What are the likely causes and how can I fix this?

Answer:

This is a frequent challenge when working with ncAAs. The issue often stems from one or more bottlenecks in the orthogonal translation machinery. Let's break down the potential culprits and how to address them systematically.

A. Inefficient Aminoacylation of the Suppressor tRNA

The first critical step is the charging of the suppressor tRNA with pCMF by the engineered aminoacyl-tRNA synthetase (aaRS).

-

Cause: The evolved aaRS may have suboptimal activity for pCMF, leading to a low concentration of charged tRNA.

-

Solution:

-

Optimize aaRS Expression: The concentration of the aaRS is crucial. Titrate the induction level of your aaRS. In many systems, such as those using the pEVOL plasmid, L-arabinose concentration directly controls aaRS expression.[1] Test a range of L-arabinose concentrations (e.g., 0.02%, 0.2%, 2%).

-

Verify aaRS Activity: If possible, perform an in vitro aminoacylation assay to confirm that your purified aaRS can charge the suppressor tRNA with pCMF.

-

Sequence Your Plasmid: Ensure there are no mutations in the aaRS gene that could have occurred during cloning or plasmid propagation.

-

B. Competition with Release Factor 1 (RF1)

When using an amber stop codon (UAG) to encode the ncAA, the suppressor tRNA must compete with the cell's own Release Factor 1 (RF1), which recognizes the UAG codon and terminates translation.[2]

-

Cause: If the concentration of charged suppressor tRNA is low, or if RF1 levels are high, translation termination will outcompete ncAA incorporation.

-

Solution:

-

Use a Genomically Recoded Strain: The most effective solution is to use an E. coli strain where all UAG stop codons have been replaced with UAA, and the prfA gene (encoding RF1) has been deleted (e.g., C321.ΔA).[3][4] This eliminates RF1 competition entirely.

-

Overexpress the Suppressor tRNA: Increase the copy number of the plasmid expressing the suppressor tRNA or use a stronger promoter.

-

Optimize Induction Timing: Vary the time between inducing the orthogonal system and inducing your target protein to allow for sufficient accumulation of charged suppressor tRNA.

-

C. Poor Cellular Uptake or Toxicity of pCMF

-

Cause: pCMF may not be efficiently transported into the cell, or it could be toxic at high concentrations.

-

Solution:

-

Optimize pCMF Concentration: Titrate the concentration of pCMF in your culture medium. Typical starting concentrations range from 1 mM to 10 mM.

-

Monitor Cell Growth: After adding pCMF, monitor the optical density (OD600) of your culture to check for signs of toxicity (a sudden drop or plateau in growth).

-

Consider Cell-Free Systems: For proteins that are difficult to express in vivo, cell-free protein synthesis (CFPS) systems offer an open environment that bypasses issues of membrane transport and cell viability.[3][5][6]

-

II. Frequently Asked Questions (FAQs)

This section covers broader questions about the principles and best practices for incorporating pCMF.

Question 2: How do I choose the right orthogonal aminoacyl-tRNA synthetase/tRNA pair for pCMF?

Answer:

The selection of a truly orthogonal aaRS/tRNA pair is fundamental to the success of your experiment.[7] An orthogonal pair is one where the engineered aaRS does not charge any of the cell's endogenous tRNAs, and the engineered tRNA is not recognized by any of the cell's endogenous aaRSs.[7]

For phenylalanine derivatives like pCMF, the most commonly used and well-characterized orthogonal systems are derived from the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA.[2][7] Researchers have evolved variants of MjTyrRS to specifically recognize and activate various phenylalanine analogs.

When selecting a system, consider the following:

-

Published Precedent: Look for literature where a specific MjTyrRS mutant has been successfully used to incorporate pCMF or structurally similar analogs.

-

Supplier Information: If purchasing a commercially available kit, review the supplier's data on the specificity and efficiency of the provided aaRS mutant.

Question 3: What is the importance of the codon used to encode the ncAA, and which one should I choose?

Answer:

The choice of codon is critical as it must be a "blank" codon that is not assigned to a canonical amino acid.[8] The most commonly used blank codon is the amber stop codon (UAG) due to its relatively low frequency of use in many organisms.[8]

However, as mentioned in the troubleshooting section, using the UAG codon introduces competition with RF1.[2] While genomically recoded strains are the best solution, other options include:

-

Opal (UGA) or Ochre (UAA) Stop Codons: These can also be repurposed, but they have their own competing release factors (RF2 for UGA and UAA, and RF1 for UAA).

-

Frameshift Codons: Four-base codons can also be used, which are read by a suppressor tRNA with a corresponding four-base anticodon. This method can have lower incorporation efficiency due to the ribosome's preference for three-base codons.[8]

For most applications, the amber stop codon (UAG) in conjunction with an RF1-deficient E. coli strain is the most robust and efficient method.[4]

Question 4: How can I accurately verify the successful incorporation of pCMF into my target protein?

Answer:

Verifying the site-specific incorporation of your ncAA is a critical final step. A multi-pronged approach is recommended for conclusive results.

| Method | Principle | Advantages | Considerations |

| Western Blot | Loss of full-length protein expression in the absence of pCMF. | Simple and quick initial screen. | Does not confirm the identity of the incorporated amino acid. |

| Mass Spectrometry (MS) | Direct detection of the mass shift corresponding to pCMF incorporation. | Provides definitive confirmation of incorporation and site-specificity. | Requires access to MS facilities and expertise in sample preparation and data analysis. |

| Protein Crystallography | Visualization of the electron density of the incorporated pCMF side chain. | Provides high-resolution structural confirmation. | Requires obtaining high-quality crystals of the protein. |

Experimental Protocol: Verifying pCMF Incorporation by Mass Spectrometry

-

Protein Purification: Purify your target protein expressed in the presence and absence of pCMF.

-

SDS-PAGE Analysis: Run the purified proteins on an SDS-PAGE gel to confirm purity and expected molecular weight.

-

In-gel or In-solution Digestion: Excise the protein band from the gel or use the purified protein in solution and digest with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS spectra against the sequence of your target protein, including a modification at the target site corresponding to the mass of pCMF. The identification of a peptide with this specific mass modification confirms successful incorporation.

III. Visualizing Key Concepts

To further clarify the experimental workflows and underlying principles, the following diagrams are provided.

Caption: The orthogonal translation system for pCMF incorporation.

Caption: A decision-making workflow for troubleshooting low pCMF incorporation.

IV. References

-

Liu, W., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. [Link]

-

Chin, J.W. (2017). Expanding and reprogramming the genetic code. Nature. [Link]

-

Amiram, M., et al. (2015). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor. ACS Chemical Biology. [Link]

-

Guo, W., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry. [Link]

-

Wiltschi, B. (2016). Process optimization for the biosynthesis of non-canonical amino acids. BOKU University. [Link]

-

Young, T.S., & Schultz, P.G. (2010). Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins. Journal of the American Chemical Society. [Link]

-

Koehler, C., et al. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. Scientific Reports. [Link]

-

Wang, N., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum. [Link]

-

Wang, Y.-S. (2018). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. ProQuest Dissertations Publishing. [Link]

-

Smolskaya, S., & Andreev, Y. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences. [Link]

-

Chen, Y., & Wang, Q. (2019). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. [Link]

-

Wang, H.H., et al. (2016). Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. ACS Synthetic Biology. [Link]

-

Protein Engineering NYU Tandon. (2016). Week 11- Protein Engineering Lecture 11: Non-Natural Amino Acids. YouTube. [Link]

-

Kim, D.S., et al. (2021). Towards Engineering an Orthogonal Protein Translation Initiation System. Frontiers in Bioengineering and Biotechnology. [Link]

-

Seki, K., et al. (2025). Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. bioRxiv. [Link]

-

Pang, Y.L.J., et al. (2014). The aminoacyl-tRNA synthetases. Cold Spring Harbor Perspectives in Biology. [Link]

-

Abdel-Meguid, A.M., et al. (2020). Phenylalanyl tRNA synthetase (PheRS) substrate mimics: design, synthesis, molecular dynamics and antimicrobial evaluation. RSC Advances. [Link]

-

Safro, M., et al. (2000). Phenylalanyl-tRNA Synthetases. Madame Curie Bioscience Database. [Link]

-

El-Baba, T.J., et al. (2016). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Molecular Biology. [Link]

-

Wikipedia. (2023). Aminoacyl tRNA synthetase. [Link]

-

Butler, N.D., & Kunjapur, A.M. (2024). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered microbes. bioRxiv. [Link]

-

Metanis, N., et al. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv. [Link]

-

Chakraborty, S., & Banerjee, R. (2016). Phenylalanyl-tRNA synthetase. Research and Reports in Biology. [Link]

-

McFeeters, R.L., et al. (2016). Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. Protein Expression and Purification. [Link]

-

Fiske, M.J., et al. (1983). Production of l-Phenylalanine from Starch by Analog-Resistant Mutants of Bacillus polymyxa. Applied and Environmental Microbiology. [Link]

-

Chen, R.-R., et al. (2018). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. Biotechnology for Biofuels. [Link]

-

Utsunomiya-Tate, N., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

Sources

- 1. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

Technical Support Center: Optimizing 4-Carboxy-L-phenylalanine Synthesis

Welcome to the technical support center for the synthesis of 4-Carboxy-L-phenylalanine (L-pCF). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, non-canonical amino acid. This compound is a crucial building block in peptide synthesis and drug discovery, valued for its ability to introduce a unique, functionalizable handle onto peptide scaffolds.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize reaction conditions, and maximize the yield and purity of your L-pCF synthesis.

Section 1: Strategic Overview of Synthesis Routes

The optimal path to high-purity L-pCF depends on available starting materials, scalability requirements, and the stringency of stereochemical control. The two primary approaches are direct chemical modification of L-phenylalanine derivatives and enzymatic synthesis.

Diagram: High-Level Synthesis Approaches

Caption: Key decision points in selecting a synthesis strategy for L-pCF.

Table: Comparison of Primary Synthesis Methodologies

| Feature | Chemical Synthesis (from L-Phe derivative) | Enzymatic Synthesis (from cinnamic acid) |

| Starting Materials | Readily available L-phenylalanine or derivatives (e.g., 4-iodo-L-phenylalanine).[2] | Substituted cinnamic acids, ammonia source.[3] |

| Stereocontrol | High risk of racemization, especially during functionalization or coupling steps.[4] | Excellent; enzymes offer high stereospecificity. |

| Yield | Can be high, but often requires multi-step protection/deprotection schemes. | Can be excellent (>85%), but equilibrium limitations may prevent 100% conversion. |

| Scalability | Well-established for large-scale chemical production. | Can be highly scalable, especially with immobilized enzymes in continuous flow reactors.[3] |

| Key Challenge | Maintaining enantiopurity; harsh reagents. | Enzyme availability and stability; high concentrations of ammonia required.[3] |

| Ideal Application | Small to medium scale where diverse derivatives are needed. | Large scale, "green chemistry" focused production of a single target molecule. |

Section 2: Troubleshooting Chemical Synthesis Routes

Chemical synthesis typically involves the introduction of a carboxyl group onto the phenyl ring of a protected L-phenylalanine derivative. This section addresses common issues encountered during these multi-step procedures.

FAQ 1: My overall yield is low after the final deprotection step. What are the likely causes?

Low overall yield is a classic problem in multi-step synthesis. A systematic approach is required for diagnosis.

-

Cause 1: Inefficient Protection/Deprotection: The N-terminal amine and C-terminal carboxyl groups must be adequately protected to prevent side reactions.[5] Incomplete protection leads to a complex mixture of products, while incomplete deprotection reduces the yield of the final product.

-

Solution:

-

Verify Protection: Before proceeding with ring functionalization, confirm complete protection (e.g., Boc or Cbz group formation) via TLC or ¹H NMR. A clean reaction at this stage is critical.

-

Optimize Deprotection: For Boc groups, ensure your acid (e.g., TFA) is fresh and anhydrous. For Cbz groups, ensure the hydrogenation catalyst (e.g., Pd/C) is active and the system is properly flushed with H₂. Monitor deprotection by TLC until the starting material is fully consumed.

-

-

-

Cause 2: Poor Yield in the Carboxylation Step: The core C-C bond-forming reaction to install the carboxyl group (or a precursor) is often the lowest-yielding step.

-

Solution: This depends on your specific route (e.g., Grignard, lithiation-carboxylation, or oxidation of a methyl group).

-

Anhydrous Conditions: Many organometallic reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[2]

-

Temperature Control: Maintain strict temperature control, especially during the addition of organometallic reagents or CO₂. Use a cryostat or a dry ice/acetone bath.

-

Reagent Quality: Use freshly opened or titrated organolithium reagents. For Grignard reactions, ensure the magnesium turnings are activated.

-

-

-

Cause 3: Product Loss During Workup and Purification: L-pCF is an amino acid and can have complex solubility behavior.

-

Solution:

-

pH Adjustment: During aqueous workup, carefully adjust the pH. The product may be soluble at very high or very low pH. To precipitate the product, adjust the pH to its isoelectric point.

-

Extraction: When extracting the protected intermediate, use an appropriate organic solvent like ethyl acetate. Back-extract the aqueous layer to recover any dissolved product.[6]

-

Purification Method: While crystallization is ideal for the final product, protected intermediates may require column chromatography.[2] Use a suitable solvent system to ensure good separation from byproducts.

-

-

FAQ 2: I'm observing significant racemization in my final product. How can I prevent this?

Maintaining the L-configuration is paramount. Racemization can occur at the α-carbon, which is susceptible to deprotonation, especially when activating the carboxyl group.[4]

-

Cause 1: Harsh Reaction Conditions: Strong bases or high temperatures can easily cause epimerization at the stereocenter.

-

Solution:

-

Temperature: Perform all steps, particularly those involving base, at the lowest possible temperature (e.g., 0 °C or -78 °C).

-

Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) for deprotonation steps when possible, and add them slowly at low temperatures. Avoid strong, nucleophilic bases like NaOH or KOH if the α-proton is at risk.

-

-

-

Cause 2: Carboxyl Group Activation: The step most prone to racemization is the activation of the C-terminal carboxyl group for coupling reactions, as this increases the acidity of the α-proton.[4]

-

Solution: While less relevant for synthesizing the monomer itself, if you are preparing an activated ester of L-pCF for peptide synthesis, use racemization-suppressing coupling reagents. Modern reagents like COMU or HATU are generally preferred over older carbodiimides like DCC when used alone.

-

Diagram: Troubleshooting Low Yield in Chemical Synthesis

Caption: A systematic workflow for diagnosing low-yield issues.

Section 3: Optimizing Enzymatic Synthesis

The use of Phenylalanine Ammonia Lyases (PALs) for the stereospecific addition of ammonia to a cinnamic acid precursor is an elegant and environmentally friendly approach.[3] However, it comes with its own set of challenges.

FAQ 3: My enzymatic reaction is stalling, and the conversion is incomplete. How can I drive it to completion?

This is the most common issue with PAL-catalyzed reactions, as the reaction is reversible.

-

Cause 1: Equilibrium Limitation: The reaction Cinnamic Acid Derivative + NH₃ ⇌ L-Phenylalanine Derivative is governed by thermodynamic equilibrium.

-

Solution:

-

Increase Ammonia Concentration: This is the most effective way to push the equilibrium towards the product side (Le Châtelier's principle). Concentrations of ammonia (often from ammonium carbamate or ammonium bicarbonate) as high as 5 M may be necessary.[3]

-

pH Control: PAL enzymes typically have an alkaline pH optimum (pH 9-10). Maintaining this pH is crucial for enzyme activity. Use a well-buffered system.

-

-

-

Cause 2: Substrate or Product Inhibition: High concentrations of the cinnamic acid substrate or the L-pCF product can inhibit the enzyme, slowing the reaction rate.

-

Solution:

-

Fed-Batch Approach: Instead of adding all the substrate at once, add it portion-wise over time to keep its concentration below the inhibitory threshold.

-

In Situ Product Removal (ISPR): If feasible, implement a strategy to remove the L-pCF product from the reaction medium as it is formed. This could involve selective precipitation or adsorption.

-

-

-